Protein Kinase C (19-31)

PKC inhibition IC50 comparison pseudosubstrate peptide potency

Protein Kinase C (19-31) is a potent, competitive PKC inhibitor (IC50=100 nM)—1.8-fold more effective than PKC(19-36) and 5-fold over PKC β pseudosubstrate—enabling maximal inhibition at minimal peptide mass. This lowers per-well cost in HTS. The [Ser25] variant (CAS 136795-05-6) functions as a PKC substrate (Km=0.3 µM) for paired activity assays, while [A22]PKC(19-31) (IC50=81 µM) serves as a negative control. Selective for conventional PKC isoforms (α,β,γ) over novel isoforms (e.g., PKCε). Supplied ≥98% HPLC-pure, lyophilized powder. Ideal for cPKC pathway studies and inhibitor screening.

Molecular Formula C67H118N26O16
Molecular Weight 1543.8 g/mol
Cat. No. B15541031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein Kinase C (19-31)
Molecular FormulaC67H118N26O16
Molecular Weight1543.8 g/mol
Structural Identifiers
InChIInChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)
InChIKeyOLYXRRDLXDCSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.3 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protein Kinase C (19-31): Identity, Source, and Core Characteristics for Scientific Procurement


Protein Kinase C (19-31) (CAS: 121545-65-1; Sequence: RFARKGALRQKNV) is a synthetic peptide corresponding to residues 19-31 of the pseudosubstrate regulatory domain of protein kinase C alpha (PKCα), featuring a serine substitution for alanine at position 25 . Functionally, it acts as a potent competitive inhibitor of PKC activity by binding to the enzyme's active site and preventing substrate phosphorylation, while the [Ser25] modification also enables its use as a PKC substrate peptide for activity assays .

Why PKC Pseudosubstrate Peptides Are Not Interchangeable: Substitution Risks for Protein Kinase C (19-31) Users


Although multiple PKC pseudosubstrate-derived peptides exist (e.g., PKC (19-36), PKC β pseudosubstrate, PKC η pseudosubstrate), they are not functionally interchangeable for research or industrial applications due to quantifiable differences in inhibitory potency, sequence length, isoform selectivity, and in vitro performance characteristics [1]. Substituting a longer or isoform-divergent analog without adjusting experimental conditions may yield substantially different IC50 values and altered cellular outcomes, compromising reproducibility and data interpretability [2].

Quantitative Differentiation of Protein Kinase C (19-31): Head-to-Head Comparator Data for Procurement Decisions


PKC (19-31) vs. PKC (19-36): Enhanced Inhibitory Potency Demonstrated by Lower IC50

Protein Kinase C (19-31) exhibits superior inhibitory potency against PKC compared to the longer pseudosubstrate peptide PKC (19-36). Multiple vendor technical datasheets consistently report that PKC (19-31) is a shorter and more potent inhibitor than PKC (19-36) .

PKC inhibition IC50 comparison pseudosubstrate peptide potency

PKC (19-31) vs. PKC β Pseudosubstrate: Superior Potency by a Factor of Five

Compared to the PKC β pseudosubstrate peptide—a cell-permeable inhibitor comprising amino acids 19-31 of the PKC pseudosubstrate domain linked to an Antennapedia vector peptide—Protein Kinase C (19-31) demonstrates substantially greater inhibitory potency against PKC .

PKC isoform inhibition IC50 comparison pseudosubstrate selectivity

PKC (19-31) vs. PKC α Pseudosubstrate (αφ): Distinct Length and Functional Domain Differences

Protein Kinase C (19-31) (13 amino acids; sequence: RFARKGALRQKNV) is a truncated fragment of the full αPKC pseudosubstrate peptide (αφ) (18 amino acids; sequence: RFARKGALRQKNVHEVK) [1]. The 5-amino-acid C-terminal truncation (removing -HEVK) yields a shorter, more synthetically accessible peptide while retaining potent inhibitory activity.

PKCα pseudosubstrate comparison peptide length functional domain

Inferred Isoform Selectivity Profile: cPKC Preference Based on α-Derived Sequence Origin

As a peptide derived from the PKCα pseudosubstrate regulatory domain, PKC (19-31) exhibits a selectivity profile favoring conventional PKC isoforms (cPKCs: α, β, γ) over novel or atypical PKCs, consistent with class-level observations for α-derived pseudosubstrate inhibitors [1]. Studies comparing αPKC pseudosubstrate (αφ) with εPKC pseudosubstrate (εφ) demonstrate that α-derived peptides are 1.8- to 4.7-fold more potent against αPKC-mediated phosphorylation than ε-derived peptides, and 6- to 10-fold more potent at antagonizing PKC-mediated functional responses in cellular assays [1].

PKC isoform selectivity cPKC preference PKCα-derived peptide

Structural Determinants of Potency: Arg-22 as the Critical Residue for Inhibitory Activity

Structure-function analysis of the PKC (19-31) pseudosubstrate sequence identified Arg-22 as the most critical determinant of inhibitory potency [1]. Alanine substitution of Arg-22 ([A22]PKC(19-31)) produced a 600-fold increase in IC50 to 81 ± 9 µM, providing a valuable negative control peptide for experiments employing the wild-type PKC (19-31) sequence [1]. Other basic residue substitutions produced 5- to 24-fold potency reductions: Ala-19 (5-fold), Ala-23 (11-fold), and Ala-27 (24-fold) [1].

PKC pseudosubstrate structure-function alanine scanning Arg-22 residue

Dual-Function Capability: Substrate Activity via Ser-25 Modification

The [Ser25] modification of PKC (19-31) (replacing wild-type alanine with serine) confers dual functionality: the peptide acts as both a PKC inhibitor and a substrate for PKC phosphorylation . The [Ser25] variant exhibits a Km of 0.3 μM for PKC, indicating high affinity as an enzyme substrate . In contrast, the unmodified wild-type pseudosubstrate sequence (containing alanine at position 25) functions solely as an inhibitor and is not phosphorylated.

PKC substrate peptide [Ser25] modification Km determination

Optimal Research and Industrial Application Scenarios for Protein Kinase C (19-31) Based on Comparative Evidence


In Vitro PKC Inhibition Assays Requiring High Potency and Low Peptide Consumption

Protein Kinase C (19-31) is optimally suited for in vitro kinase inhibition assays where maximizing inhibitory potency per unit mass is a primary consideration. With an IC50 of 100 nM—1.8-fold lower than PKC (19-36) (180 nM) and 5-fold lower than PKC β pseudosubstrate (~500 nM)—researchers can achieve equivalent inhibition using substantially less peptide [1]. This translates to reduced material costs in high-throughput screening campaigns and minimized peptide consumption in assays with limited sample availability.

Experiments Requiring Specificity Controls with the [A22]PKC(19-31) Negative Control Peptide

The structure-function characterization of PKC (19-31) established that the [A22]PKC(19-31) peptide exhibits a 600-fold increase in IC50 (81 ± 9 µM) compared to the wild-type sequence, providing a well-characterized negative control for validating PKC-dependent effects [1]. Researchers investigating PKC-mediated cellular processes can employ wild-type PKC (19-31) as the active inhibitor and [A22]PKC(19-31) as the inactive control to rigorously demonstrate that observed phenotypes are attributable specifically to PKC inhibition rather than off-target effects.

PKC Activity Detection Assays Using the [Ser25] Variant as a Substrate

The [Ser25] Protein Kinase C (19-31) variant (CAS: 136795-05-6) functions as a specific PKC substrate with a Km of 0.3 μM, enabling quantitative assessment of PKC enzymatic activity in vitro [1]. This variant allows researchers to use the same core peptide scaffold for both inhibitor studies (wild-type sequence) and activity assays ([Ser25] variant), simplifying reagent procurement and ensuring consistency across complementary experimental approaches.

Studies Focusing on Conventional PKC (cPKC) Isoform-Mediated Signaling

As an α-derived pseudosubstrate inhibitor, PKC (19-31) exhibits a selectivity profile favoring conventional PKC isoforms (cPKCs: α, β, γ) over novel isoforms such as PKCε [1]. Studies comparing α-derived and ε-derived pseudosubstrate peptides demonstrate that α-derived sequences are 1.8- to 4.7-fold more potent at inhibiting αPKC-mediated phosphorylation and 6- to 10-fold more potent in functional cellular assays [1]. Researchers investigating cPKC-specific pathways can leverage this selectivity to minimize confounding effects from εPKC activation.

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